
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a derivative of naphthoquinone and is characterized by the presence of a hydroxyl group and a dihydronaphthalene ring structure. It is a yellow to green to brown powder and is used in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione can be synthesized through several methods. One efficient method involves the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction time, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of acid-catalyzed reactions. For example, the acid-catalyzed reaction of thiazol-2-amine with this compound in ethanol under reflux conditions for three hours is one such method .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using strong oxidizing agents to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Substitution reactions often involve the use of aromatic aldehydes and amines under catalytic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, which are useful in different chemical and industrial applications .
Aplicaciones Científicas De Investigación
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. It acts as an inhibitor of aldehyde oxidase-catalyzed reactions, suppressing the formation of hydrogen peroxide and superoxide radical anion . This inhibition is crucial for its antimicrobial and antioxidant effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
1,4-Naphthoquinone: This compound lacks the hydroxyl group and has distinct chemical properties and uses.
Uniqueness
2-Hydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features, such as the presence of both a hydroxyl group and a dihydronaphthalene ring. These features contribute to its distinct chemical reactivity and wide range of applications in various fields .
Propiedades
Número CAS |
63534-43-0 |
|---|---|
Fórmula molecular |
C10H8O3 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-hydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4,9,12H,5H2 |
Clave InChI |
XPRGGVYAPJXOQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


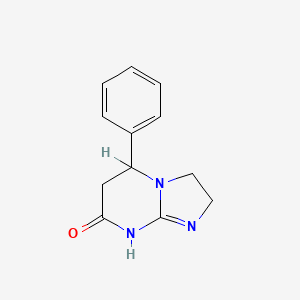

![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
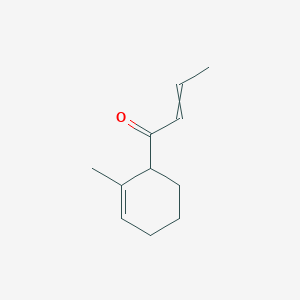
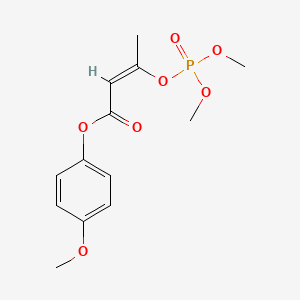
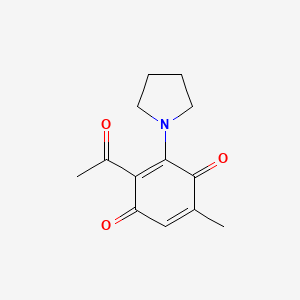




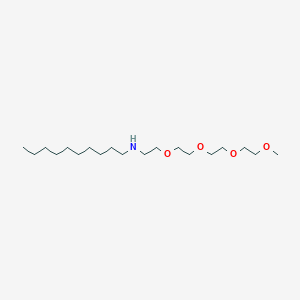
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
